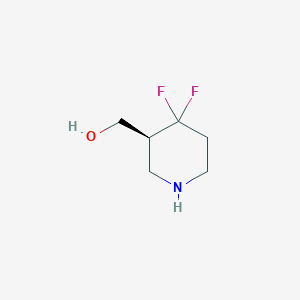
(S)-(4,4-Difluoropiperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(4,4-Difluoropiperidin-3-yl)methanol is a chiral compound featuring a piperidine ring substituted with two fluorine atoms at the 4-position and a hydroxymethyl group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(4,4-Difluoropiperidin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of fluorine atoms at the 4-position of the piperidine ring can be achieved using electrophilic fluorinating agents.
Chiral Resolution: The chiral center at the 3-position is introduced using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(S)-(4,4-Difluoropiperidin-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (S)-(4,4-Difluoropiperidin-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research.
Comparison with Similar Compounds
(S)-3-Hydroxypiperidine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
(S)-4-Fluoropiperidine: Contains only one fluorine atom, leading to variations in reactivity and potency.
(S)-4,4-Difluoropiperidine: Similar structure but lacks the hydroxymethyl group, affecting its interaction with biological targets.
Uniqueness: (S)-(4,4-Difluoropiperidin-3-yl)methanol is unique due to the combination of its chiral center, fluorine atoms, and hydroxymethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C6H11F2NO |
|---|---|
Molecular Weight |
151.15 g/mol |
IUPAC Name |
[(3S)-4,4-difluoropiperidin-3-yl]methanol |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)1-2-9-3-5(6)4-10/h5,9-10H,1-4H2/t5-/m0/s1 |
InChI Key |
XTGWMTQKEVTLQD-YFKPBYRVSA-N |
Isomeric SMILES |
C1CNC[C@H](C1(F)F)CO |
Canonical SMILES |
C1CNCC(C1(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


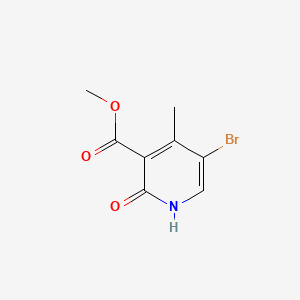
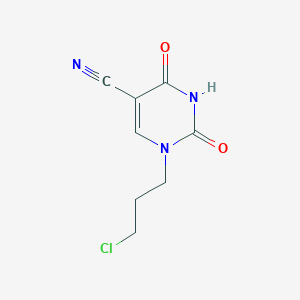
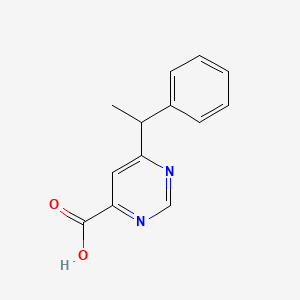
![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B14886042.png)

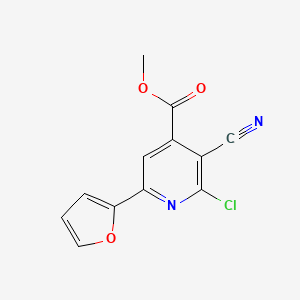
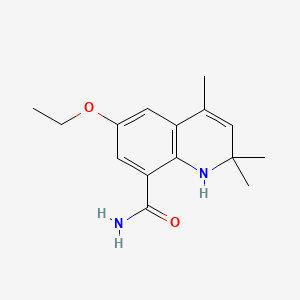
![2-(piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B14886064.png)
![3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14886066.png)
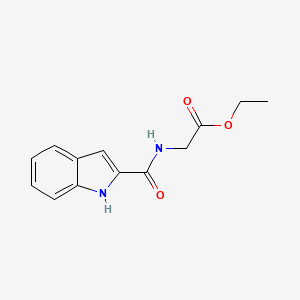

![6-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14886095.png)


